molecular formula C21H38N6O8 B14271379 L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-threonine CAS No. 183735-39-9

L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-threonine

Cat. No.: B14271379
CAS No.: 183735-39-9
M. Wt: 502.6 g/mol
InChI Key: PHVMLQPEWTVQTK-SSGSENKNSA-N
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Description

L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-threonine is a pentapeptide composed of five amino acids: L-alanine, L-valine, L-asparagine, L-valine, and L-threonine. Peptides like this one are essential in various biological processes, including signaling, enzyme activity regulation, and structural functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection: Protecting groups on the amino acids, such as Fmoc (9-fluorenylmethoxycarbonyl), are removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes side-chain protecting groups.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like threonine, potentially forming hydroxylated derivatives.

    Reduction: Reduction reactions can affect disulfide bonds if present, although this specific peptide does not contain cysteine residues.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products Formed

    Oxidation: Hydroxylated peptides.

    Reduction: Reduced peptides with modified side chains.

    Substitution: Peptide analogs with altered amino acid sequences.

Scientific Research Applications

L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-threonine has several applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-threonine depends on its specific application. In biological systems, it may interact with receptors or enzymes, modulating their activity. The peptide’s structure allows it to bind to specific molecular targets, influencing pathways involved in cellular communication and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-serine: Similar structure but with serine instead of threonine.

    L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-tyrosine: Contains tyrosine, which introduces aromaticity and potential for phosphorylation.

    L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-glutamine: Glutamine substitution affects hydrogen bonding and solubility.

Uniqueness

L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-threonine is unique due to the presence of threonine, which can undergo phosphorylation, a critical post-translational modification in cellular signaling

Properties

CAS No.

183735-39-9

Molecular Formula

C21H38N6O8

Molecular Weight

502.6 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C21H38N6O8/c1-8(2)14(25-17(30)10(5)22)19(32)24-12(7-13(23)29)18(31)26-15(9(3)4)20(33)27-16(11(6)28)21(34)35/h8-12,14-16,28H,7,22H2,1-6H3,(H2,23,29)(H,24,32)(H,25,30)(H,26,31)(H,27,33)(H,34,35)/t10-,11+,12-,14-,15-,16-/m0/s1

InChI Key

PHVMLQPEWTVQTK-SSGSENKNSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)N

Origin of Product

United States

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